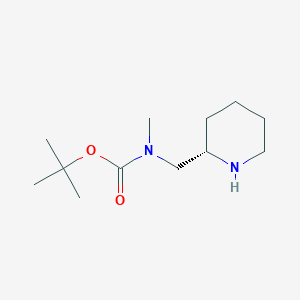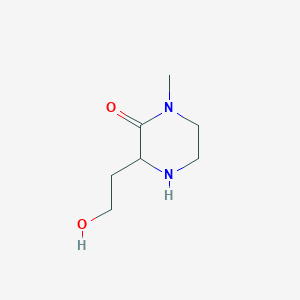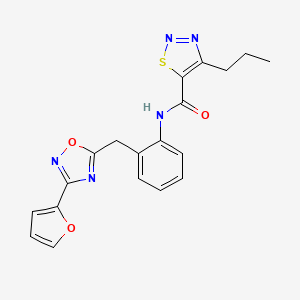![molecular formula C21H22FN5O B2607269 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine CAS No. 2380086-43-9](/img/structure/B2607269.png)
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine, also known as FPMP, is a pyrimidine-based compound that has been studied for its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine is not yet fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. Additionally, 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine may interact with certain receptors in the brain to produce its neurological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. Additionally, 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine has been shown to have neuroprotective effects, with studies indicating that it may improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine in lab experiments is that it has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research in these areas. However, one limitation of using 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective and targeted therapies. Additionally, future research could focus on optimizing the synthesis method for 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine to make it more efficient and cost-effective. Finally, further studies could explore the potential of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine as a treatment for other neurological disorders such as Parkinson's disease.
Synthesemethoden
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate to form a pyran intermediate. This intermediate is then reacted with 4-(pyridin-3-ylmethyl)piperazine and fluorine gas to produce 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine has been studied for its potential as a therapeutic agent in various fields of research. It has been shown to have anti-cancer properties, with studies indicating that it inhibits the growth of cancer cells in vitro and in vivo. Additionally, 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine has been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-28-18-6-4-17(5-7-18)20-19(22)21(25-15-24-20)27-11-9-26(10-12-27)14-16-3-2-8-23-13-16/h2-8,13,15H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBKWMVZGKJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)CC4=CN=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2607186.png)

![4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2607190.png)
![ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2607191.png)
![3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2607192.png)
![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2607193.png)

![Ethyl 2-(1-pyrrolidinylcarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2607199.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2607200.png)


![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2607205.png)

